Cas no 1592586-37-2 (1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)

1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and a hydroxyethyl moiety at the 3-position. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the hydroxyl group enhances solubility and provides a handle for further derivatization. Its balanced lipophilicity and polarity make it a versatile intermediate for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability under physiological conditions further supports its use in pharmaceutical research.
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol structure
1592586-37-2 structure
Product Name:1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
CAS No:1592586-37-2
MF:C5H8N2O2
MW:128.129220962524
CID:4607235
PubChem ID:75525832
Update Time:2025-06-09

1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
    • Inchi: 1S/C5H8N2O2/c1-3(8)5-6-4(2)9-7-5/h3,8H,1-2H3
    • InChI Key: ZKMLNFVUVVWVCD-UHFFFAOYSA-N
    • SMILES: C(C1N=C(C)ON=1)(O)C

1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B497805-10mg
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1592586-37-2
10mg
$ 50.00 2022-06-07
TRC
B497805-50mg
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1592586-37-2
50mg
$ 185.00 2022-06-07
TRC
B497805-100mg
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1592586-37-2
100mg
$ 295.00 2022-06-07
Enamine
EN300-174921-1g
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1592586-37-2 95%
1g
$770.0 2023-09-20
Enamine
EN300-174921-5g
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1592586-37-2 95%
5g
$2235.0 2023-09-20
Enamine
EN300-174921-10g
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1592586-37-2 95%
10g
$3315.0 2023-09-20
Enamine
EN300-174921-0.05g
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1592586-37-2 95%
0.05g
$179.0 2023-09-20
Enamine
EN300-174921-0.1g
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1592586-37-2 95%
0.1g
$268.0 2023-09-20
Enamine
EN300-174921-0.25g
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1592586-37-2 95%
0.25g
$383.0 2023-09-20
Enamine
EN300-174921-0.5g
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1592586-37-2 95%
0.5g
$601.0 2023-09-20

1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol Related Literature

Additional information on 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

Research Briefing on 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol (CAS: 1592586-37-2) and Its Applications in Chemical Biology and Pharmaceutical Research

1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol (CAS: 1592586-37-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole core, which has garnered significant attention in recent medicinal chemistry and chemical biology research. This structural motif is increasingly recognized for its versatility in drug discovery, particularly as a bioisostere for carboxylic acids and amides. The compound's unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, make it an attractive scaffold for the design of novel therapeutic agents and chemical probes.

Recent studies have explored the synthetic utility of 1592586-37-2 as a building block for fragment-based drug discovery. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effective incorporation into kinase inhibitor scaffolds, where the oxadiazole moiety was shown to participate in critical hydrogen-bonding interactions with ATP-binding pockets. The methyl and hydroxyl substituents were found to modulate both target affinity and cellular permeability, suggesting this compound may serve as a valuable intermediate for optimizing drug-like properties.

In pharmacological applications, derivatives of 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol have shown promise as modulators of protein-protein interactions. A recent study in ACS Chemical Biology reported its use in developing small-molecule inhibitors of the MDM2-p53 interaction, with the oxadiazole ring system contributing to both binding affinity and metabolic stability. The compound's balanced lipophilicity (clogP ~0.8) and molecular weight (MW 142.14) make it particularly suitable for fragment growth strategies in lead optimization campaigns.

From a synthetic chemistry perspective, 1592586-37-2 has been employed in innovative multicomponent reactions. A 2024 Nature Communications paper detailed its use in metal-catalyzed [3+2] cycloadditions to construct complex polyheterocyclic systems. The hydroxyl group was shown to participate in subsequent diversification reactions, enabling rapid generation of structurally diverse compound libraries for high-throughput screening.

Ongoing research is investigating the metabolic fate of this compound class. Preliminary ADME studies indicate that the 1,2,4-oxadiazole ring demonstrates favorable metabolic stability compared to its 1,3,4-isomer, with the 5-methyl substitution further enhancing resistance to oxidative metabolism. These properties position 1592586-37-2 as a privileged structure in the design of CNS-penetrant compounds.

In conclusion, 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol represents a versatile scaffold with multiple applications in drug discovery and chemical biology. Its unique combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological relevance make it a compound of significant interest for future research and development efforts in the pharmaceutical industry.

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